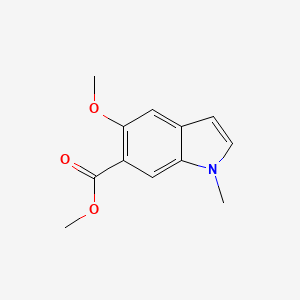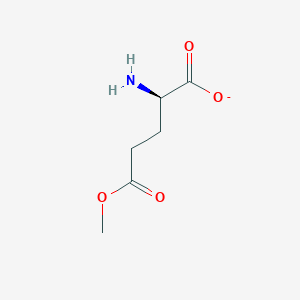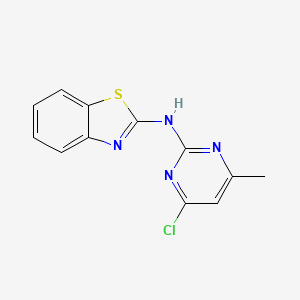
8-bromo-2-(2-pyrazinyl)Quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-2-(2-pyrazinyl)Quinoline is a heterocyclic compound that contains both quinoline and pyrazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and pyrazine groups in the quinoline structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated quinoline is then reacted with pyrazine derivatives to form the desired compound.
Industrial Production Methods
Industrial production of 8-bromo-2-(2-pyrazinyl)Quinoline may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-2-(2-pyrazinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
8-bromo-2-(2-pyrazinyl)Quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its potential as a fluorescent probe and in the study of enzyme inhibition.
Wirkmechanismus
The mechanism of action of 8-bromo-2-(2-pyrazinyl)Quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and pyrazine groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can form coordination complexes with metal ions, which may play a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-aminoquinoline: Used in antimalarial drugs.
8-methoxyquinoline: Exhibits various biological activities.
Uniqueness
8-bromo-2-(2-pyrazinyl)Quinoline is unique due to the presence of both bromine and pyrazine groups, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H8BrN3 |
|---|---|
Molekulargewicht |
286.13 g/mol |
IUPAC-Name |
8-bromo-2-pyrazin-2-ylquinoline |
InChI |
InChI=1S/C13H8BrN3/c14-10-3-1-2-9-4-5-11(17-13(9)10)12-8-15-6-7-16-12/h1-8H |
InChI-Schlüssel |
BFTOIUUJWOVPPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


